molecular formula C12H17NO4 B8425496 2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one

2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one

Cat. No. B8425496
M. Wt: 239.27 g/mol
InChI Key: XLIYSIRXQFWZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(2-pyrrolidin-1-ylethoxy)pyran-4-one

InChI

InChI=1S/C12H17NO4/c14-8-10-7-11(15)12(9-17-10)16-6-5-13-3-1-2-4-13/h7,9,14H,1-6,8H2

InChI Key

XLIYSIRXQFWZQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=COC(=CC2=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of kojic acid (28.4 g, 0.20 mole), 300 mL of 2-butanone, potassium carbonate powder (27.6 g, 0.20 mole), potassium iodide (1.66 g, 0.01 mole), and 1-(2-chloro-ethyl)-pyrrolidine (26.7 g, 0.20 mole) is stirred at a gentle reflux overnight. The reaction mixture is cooled, filtered, washed with acetone and the filtrate evaporated. Water is added and extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL). The combined organics were dried with sodium sulfate and passed through a pad of magnesol and silica gel eluting with ethyl acetate. The eluate is evaporated in vacuo and crystallized with hexane/ethyl acetate (2/1) to give an off-white solid, 3.05 g, (6%); MS (ES+): m/z 240.3 (M+H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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